VEGF Receptor 2 Kinase Inhibitor I

概要

説明

VEGFR 2 キナーゼ阻害剤 I は、血管内皮成長因子受容体 2 (VEGFR-2) を標的とする化合物であり、血管新生およびリンパ管新生に関与する受容体型チロシンキナーゼです。 VEGFR-2 を阻害することにより、この化合物は新しい血管の形成を抑制することができ、これはさまざまな癌の治療に不可欠です .

2. 製法

合成経路および反応条件: VEGFR 2 キナーゼ阻害剤 I の合成は、通常、重要な中間体の形成とその後の機能化を含む複数のステップを伴います。 たとえば、一般的な経路の 1 つは、ニコチンアミド誘導体の使用を含み、これはチオニルクロリド、アニリン誘導体、およびパラジウム炭素を触媒として用いた水素化による反応によって合成されます .

工業的生産方法: VEGFR 2 キナーゼ阻害剤 I の工業的生産は、しばしば大規模な有機合成技術を採用し、高収率と純度を確保します。 このプロセスには、反応条件を最適化し、副生成物を最小限に抑えるために、自動反応器と連続フローシステムを使用することが含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of VEGFR 2 Kinase Inhibitor I typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. For instance, one common route involves the use of nicotinamide derivatives, which are synthesized through reactions involving thionyl chloride, aniline derivatives, and hydrogenation using palladium on carbon as a catalyst .

Industrial Production Methods: Industrial production of VEGFR 2 Kinase Inhibitor I often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

化学反応の分析

反応の種類: VEGFR 2 キナーゼ阻害剤 I は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤によって促進されます。

還元: 還元反応は、しばしばパラジウム炭素などの触媒を用いた水素化を伴います。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素ガス、パラジウム炭素。

主要生成物: これらの反応から生成される主要な生成物には、元の化合物のさまざまな官能基化誘導体が含まれ、これらは特定の用途に合わせてさらに修飾することができます .

4. 科学研究における用途

VEGFR 2 キナーゼ阻害剤 I は、科学研究において幅広い用途を持っています。

科学的研究の応用

The search results provide information on the applications of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors in general, and one specific inhibitor, GW654652.

Scientific Research Applications

VEGFR2 inhibitors are tyrosine kinase receptor inhibitors that can reduce angiogenesis or lymphangiogenesis, leading to anticancer activity . These inhibitors are generally small, synthesized molecules that competitively bind to the ATP-site of the tyrosine kinase domain . By selectively inhibiting VEGFR-2, these inhibitors can interrupt multiple signaling pathways involved in tumor proliferation, metastasis, and angiogenesis .

GW654652

GW654652 is an indazolylpyrimidine that inhibits all three VEGF receptors with similar potency . The inhibition of VEGFR2 kinase by GW654652 was about 150 to >8800 more potent than the inhibition of eight other kinases tested . GW654652 inhibited VEGF- and bFGF-induced proliferation in endothelial cells . Studies have shown that elevated expression of VEGF in tumor models is associated with increased sensitivity to GW654652 . Moreover, the expression of VEGF was inversely related to VEGFR2 expression in tumor xenografts, which is consistent with the observation that VEGF downregulates VEGFR2 expression by turnover of receptor at the cell surface .

AZD2171

The novel indole-ether quinazoline AZD2171 is a highly potent ATP-competitive inhibitor of recombinant KDR tyrosine kinase in vitro . In human umbilical vein endothelial cells, AZD2171 inhibited VEGF-stimulated proliferation and KDR phosphorylation . In a fibroblast/endothelial cell coculture model of vessel sprouting, AZD2171 also reduced vessel area, length, and branching at subnanomolar concentrations . Once-daily oral administration of AZD2171 ablated experimental (VEGF-induced) angiogenesis in vivo .

YLL545

VEGFR2 inhibitors have antiangiogenic effects that make them useful for cancer treatment . VEGF exerts its biological effects by binding to and activating its receptors (VEGFRs) . In endothelial cells, VEGFR2 is the major effector of VEGF-stimulated cell survival and vascular permeability during angiogenesis . Activation of VEGFR2 leads to phosphorylation of specific downstream signal transduction mediators, such as mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription 3 (STAT3), and mechanistic target of rapamycin (mTOR) .

Urea Derivatives

Urea derivatives like Regorafenib and Sorafenib block the VEGFR and/or one or more protein kinases and can therefore modulate, regulate and/or inhibit tyrosine kinase signal transduction . Novel urea compounds with pentafluoro-sulfane substitute on a phenyl group show better protein kinase inhibition in diseases like cancer when compared to aryl-urea compounds with either quinazoline or pyrimidine moieties . N-substituted phenyl N’-substituted heterocyclic urea compounds give an IC50 between 15 nM and 1 μM for VEGFR-2 . Having a 1H-indole-1-carboxamide scaffold on aryl-urea compounds results in added VEGFR-2 potency and selectivity and gives an IC50 of 3nM against the receptor .

Hypertension Risk

The risk of blood pressure elevation is proportional to the amount of VEGFR-2 inhibition, and a margin of >10-fold between VEGFR-2 IC 50 and C av,u appears to confer a minimal risk of hypertension . All-grade hypertension was predominantly observed when the C av,u was >0.1-fold of the VEGFR-2 (PAE) IC 50 . An exposure-dependent blood pressure elevation >1 mmHg was observed only when the C av,u was >0.1-fold of the VEGFR-2 (PAE) IC 50 .

Predictive Marker

作用機序

VEGFR 2 キナーゼ阻害剤 I は、VEGFR-2 チロシンキナーゼドメインの ATP 結合部位に結合することにより、その効果を発揮します。この結合は受容体の自己リン酸化を阻止し、細胞増殖、移動、および生存に関与する下流のシグナル伝達経路を阻害します。 主な分子標的は、VEGFR-2 受容体とその関連するシグナル伝達分子であるホスホイノシチド3 キナーゼとプロテインキナーゼ B を含みます .

類似の化合物:

ソラフェニブ: VEGFR-2 およびその他のキナーゼを阻害する経口薬であり、進行性腎細胞癌の治療に使用されます.

スニチニブ: 複数の VEGF 受容体を標的とする別の経口薬であり、さまざまな癌の治療に使用されます.

パゾパニブ、バンデタニブ、アクシチニブ、レゴラフェニブ、ニンテナンチブ、レンバチニブ、アパチニブ: これらの化合物も VEGFR-2 を阻害し、さまざまな癌の治療に使用されます.

独自性: VEGFR 2 キナーゼ阻害剤 I は、VEGFR-2 に対する高い選択性でユニークであり、他のマルチターゲット阻害剤と比較して、潜在的な副作用が少なく、血管新生のより標的化された阻害を可能にします .

類似化合物との比較

Sorafenib: An oral drug that inhibits VEGFR-2 and other kinases, used in the treatment of advanced renal cell carcinoma.

Sunitinib: Another oral drug that targets multiple VEGF receptors and is used for various cancers.

Pazopanib, Vandetanib, Axitinib, Regorafenib, Nintenanib, Lenvatinib, Apatinib: These compounds also inhibit VEGFR-2 and are used in different cancer treatments.

Uniqueness: VEGFR 2 Kinase Inhibitor I is unique in its high selectivity for VEGFR-2, which allows for more targeted inhibition of angiogenesis with potentially fewer side effects compared to other multi-target inhibitors .

生物活性

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing ones. Inhibitors targeting VEGFR2 are significant in cancer therapy, as they can disrupt tumor blood supply and inhibit tumor progression. This article focuses on the biological activity of VEGF Receptor 2 Kinase Inhibitor I, specifically its mechanism of action, efficacy in various models, and comparative studies with other inhibitors.

This compound operates primarily by inhibiting the kinase activity of VEGFR2, which is essential for endothelial cell proliferation and migration during angiogenesis. The compound demonstrates a strong inhibitory effect on the activation of VEGFR2 and its downstream signaling pathways.

- Inhibition of Cell Proliferation : The inhibitor has been shown to significantly reduce endothelial cell proliferation in vitro. For example, VCC251801, a specific VEGFR2 inhibitor, exhibited an IC50 value of 69 nM against VEGFR2 and 28 nM against PKD1, indicating potent inhibition of these kinases .

- Anti-Angiogenic Effects : The compound effectively interferes with endothelial cell migration and tube formation, critical processes in angiogenesis. In functional assays using the EA.hy926 cell line, VCC251801 inhibited angiogenesis by blocking these cellular activities .

Efficacy in Preclinical Models

The efficacy of this compound has been validated through various preclinical studies:

- In Vitro Studies : In assays involving human umbilical vein endothelial cells (HUVECs), the compound demonstrated significant anti-proliferative effects with an IC50 value of approximately 8 nM for VEGF-A-induced proliferation .

- In Vivo Studies : Animal models have shown that inhibitors like anlotinib (IC50 <1 nmol/L for VEGFR2) significantly reduce vascular density in tumor tissues and inhibit microvessel growth from rat aorta explants .

Comparative Studies

Comparative analyses have highlighted the selectivity and potency of various VEGFR2 inhibitors:

These studies indicate that while there are several potent inhibitors available, each has unique properties that may make them suitable for different therapeutic contexts.

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Cancer Therapy : Patients with colorectal cancer treated with PTK787/ZK showed changes in plasma levels of VEGF-A and bFGF, indicating biological activity associated with tumor response .

- Angiogenesis Inhibition : In a model using zebrafish embryos, CHMFL-VEGFR2-002 displayed effective anti-angiogenesis without apparent toxicity, suggesting its potential as a therapeutic agent .

特性

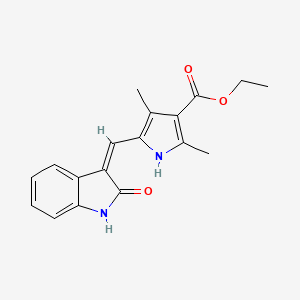

IUPAC Name |

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUJUSJUVIXDQC-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15966-93-5 | |

| Record name | Vegfr 2 kinase inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEGFR 2 Kinase inhibitor I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VEGFR 2 KINASE INHIBITOR I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。